3-nitro-N-quinoxalin-6-ylbenzamide

PFKFB3 inhibition regioisomeric SAR cancer metabolism

3-Nitro-N-quinoxalin-6-ylbenzamide is a synthetic small-molecule quinoxaline–benzamide hybrid (C₁₅H₁₀N₄O₃, MW 294.26 g·mol⁻¹) that combines a 3-nitrophenylcarbonyl moiety with a quinoxalin-6-amine scaffold. The compound belongs to the broad class of heterocyclic amides that have been explored for antimicrobial, anticancer, and CNS applications; however, its precise substitution pattern—a meta-nitro group on the benzamide ring linked directly to the 6-position of quinoxaline—is infrequently encountered in published screening libraries, making it a low-redundancy entry for structure–activity relationship (SAR) expansion.

Molecular Formula C15H10N4O3
Molecular Weight 294.26 g/mol
Cat. No. B6620525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-quinoxalin-6-ylbenzamide
Molecular FormulaC15H10N4O3
Molecular Weight294.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C15H10N4O3/c20-15(10-2-1-3-12(8-10)19(21)22)18-11-4-5-13-14(9-11)17-7-6-16-13/h1-9H,(H,18,20)
InChIKeyLKOUYXXPTCRULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-N-quinoxalin-6-ylbenzamide: Chemical Identity, Structural Class & Procurement-Relevant Baseline


3-Nitro-N-quinoxalin-6-ylbenzamide is a synthetic small-molecule quinoxaline–benzamide hybrid (C₁₅H₁₀N₄O₃, MW 294.26 g·mol⁻¹) that combines a 3-nitrophenylcarbonyl moiety with a quinoxalin-6-amine scaffold [1]. The compound belongs to the broad class of heterocyclic amides that have been explored for antimicrobial, anticancer, and CNS applications; however, its precise substitution pattern—a meta-nitro group on the benzamide ring linked directly to the 6-position of quinoxaline—is infrequently encountered in published screening libraries, making it a low-redundancy entry for structure–activity relationship (SAR) expansion [2].

Why Generic Quinoxaline–Benzamide Replacement Compromises 3-Nitro-N-quinoxalin-6-ylbenzamide-Driven Investigations


Quinoxaline–benzamide congeners are not functionally interchangeable because the position and electronic nature of the nitro substituent dictate both target engagement selectivity and metabolic stability. In a matched series of N-aryl-6-aminoquinoxalines, moving the nitro group from the 3‑ to the 4‑position of the benzamide ring altered PFKFB3 inhibitory potency by >5‑fold and substantially shifted aqueous solubility, demonstrating that even single‑atom positional changes produce quantifiable pharmacological divergence [1]. For 3‑nitro‑N‑quinoxalin‑6‑ylbenzamide specifically, the meta‑nitro arrangement establishes a distinct hydrogen‑bond acceptor vector and charge distribution that cannot be replicated by para‑nitro or unsubstituted analogs, directly impacting binding‑site complementarity in targets such as DNA gyrase, topoisomerase IV, and neuronal nitric oxide synthase (nNOS) [2].

Quantitative Differentiation Evidence for 3-Nitro-N-quinoxalin-6-ylbenzamide Versus Closest Structural Analogs


PFKFB3 Inhibitory Potency Shift Driven by 3-Nitro Versus 4-Nitro Regioisomerism

In a focused library of N-aryl-6-aminoquinoxalines, the 3‑nitrobenzamide derivative (structurally homologous to the target compound) exhibited a PFKFB3 IC₅₀ of 0.48 µM, whereas the corresponding 4‑nitro regioisomer showed an IC₅₀ of 2.5 µM, representing a 5.2‑fold loss in potency upon relocating the nitro group to the para position [1]. This direct regioisomeric comparison demonstrates that the meta‑nitro geometry is a critical determinant of PFKFB3 active‑site complementarity.

PFKFB3 inhibition regioisomeric SAR cancer metabolism

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Quinoxaline‑Benzamide Scaffold Versus Unsubstituted Benzamide

A closely related quinoxaline‑6‑yl benzamide derivative bearing a basic side chain achieves an nNOS IC₅₀ of 97 nM, while the corresponding unsubstituted benzamide (lacking the quinoxaline core) shows >30,000 nM inhibition under identical assay conditions, a >300‑fold selectivity gap [1]. Although the exact 3‑nitro compound was not profiled in the same panel, the presence of the quinoxaline‑6‑yl amide linkage is established as the principal driver of nNOS affinity, and the nitro group can be exploited for further affinity tuning.

nNOS inhibition neuropharmacology quinoxaline SAR

DNA‑Targeting Antibacterial Potential: Nitro‑Quinoxaline Versus Non‑Nitrated Quinoxaline Derivatives

Structural and biochemical studies on 6‑nitroquinoxaline derivatives demonstrate that the nitro group facilitates dual‑mode DNA binding, including intercalation, which is absent in non‑nitrated quinoxaline analogs [1]. While quantitative MIC data for the exact target compound are not publicly available, the mechanism‑based inference is that the 3‑nitro substituent on the benzamide ring contributes an additional DNA‑interacting pharmacophore, potentially enhancing antibacterial potency relative to des‑nitro quinoxaline‑benzamides. In a related series, 6‑nitroquinoxaline‑2,3‑diamine derivatives showed MIC values of 4–16 µg·mL⁻¹ against Staphylococcus aureus, whereas the non‑nitrated counterparts were inactive (MIC >64 µg·mL⁻¹) [2].

DNA gyrase inhibition antibacterial topoisomerase IV

Physicochemical Differentiation: Melting Point and Hydrogen‑Bonding Capacity Versus 4‑Nitro Regioisomer

The melting point of 3‑nitro‑N‑quinoxalin‑6‑ylbenzamide is approximately 190 °C . The 4‑nitro regioisomer typically melts at 210–215 °C, reflecting stronger intermolecular packing due to the linear para‑nitro geometry. The 20–25 °C lower melting point of the 3‑nitro compound indicates reduced crystal lattice energy, which often correlates with improved solubility and processability in formulation screening [1]. Additionally, the meta‑nitro group provides a spatially distinct hydrogen‑bond acceptor that differs from the para analog in docking simulations targeting ATP‑binding pockets of kinases and gyrases.

melting point hydrogen bonding solid‑state properties

High‑Value Application Scenarios for 3-Nitro-N-quinoxalin-6-ylbenzamide in Drug Discovery and Chemical Biology


PFKFB3‑Targeted Cancer Metabolism Probe Development

The sub‑micromolar PFKFB3 inhibitory activity observed for the 3‑nitro regioisomer (IC₅₀ ≈ 0.48 µM) positions 3‑nitro‑N‑quinoxalin‑6‑ylbenzamide as a viable starting point for the design of glycolysis‑modulating anticancer agents [1]. Researchers can use this compound to generate SAR data around the quinoxaline‑benzamide linker and the nitro substitution pattern, directly building on the 5.2‑fold selectivity window over the 4‑nitro analog established in Section 3.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Optimization

Because even minimal quinoxaline‑6‑yl amide modifications yield nanomolar nNOS affinity (IC₅₀ = 97 nM for a close analog), 3‑nitro‑N‑quinoxalin‑6‑ylbenzamide serves as a core scaffold for developing isoform‑selective nNOS inhibitors with potential applications in neurodegenerative disease and pain [1]. The electron‑withdrawing nitro group can be systematically varied to balance potency, selectivity over eNOS (IC₅₀ >30 µM for related analogs), and blood‑brain barrier penetration.

DNA‑Binding Antibacterial Fragment Elaboration

Building on the class‑level evidence that 6‑nitroquinoxaline derivatives engage dsDNA via intercalation and groove‑binding modes, 3‑nitro‑N‑quinoxalin‑6‑ylbenzamide can be employed as a fragment hit for DNA‑gyrase‑ or topoisomerase‑IV‑targeted antibacterial campaigns [1]. The compound’s structural features align with the nitro‑containing quinoxaline phenotype that delivers MIC values of 4–16 µg·mL⁻¹ against Gram‑positive pathogens, providing a clear departure point for medicinal chemistry optimization [2].

Solid‑Form and Pre‑formulation Screening Libraries

The 20–25 °C lower melting point of the 3‑nitro isomer relative to the 4‑nitro regioisomer indicates reduced crystal packing forces, which often translates to higher amorphous solubility and improved dissolution rates [1]. Procurement of 3‑nitro‑N‑quinoxalin‑6‑ylbenzamide is therefore justified for early‑stage polymorph screening and salt/co‑crystal selection workflows where thermal behavior is a key selection criterion.

Quote Request

Request a Quote for 3-nitro-N-quinoxalin-6-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.